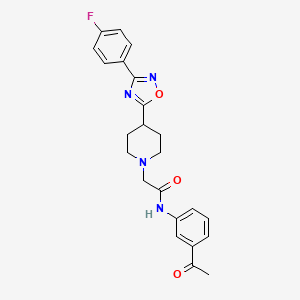

N-(3-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

Historical Development of Hybrid Oxadiazole-Piperidine Scaffolds

The 1,2,4-oxadiazole ring, first synthesized in 1884 by Tiemann and Krüger, initially attracted limited interest until the mid-20th century, when its photochemical rearrangements and biological properties were discovered. Early applications focused on simple derivatives, such as the cough suppressant oxolamine, which demonstrated the viability of 1,2,4-oxadiazoles in drug design. Parallel developments in piperidine chemistry revealed its utility as a bioisostere for aromatic rings, enabling improved solubility and binding kinetics in central nervous system targets.

The fusion of these scaffolds gained momentum in the 2010s, driven by advances in combinatorial chemistry. For instance, parallel synthesis methods enabled the efficient production of 3,5-disubstituted 1,2,4-oxadiazole-piperidine hybrids, as demonstrated by EDC-mediated coupling reactions between amidoximes and carboxylic acids. These hybrids exhibited enhanced pharmacokinetic profiles compared to their parent compounds, with logP values typically ranging from 2.1 to 4.3, optimizing blood-brain barrier permeability. A landmark 2016 review by Shaveta et al. underscored the privileged status of such hybrids in polypharmacology, noting their dual modulation of enzymatic and receptor targets.

Evolution of Acetamide-Containing Bioactive Molecules

Acetamide derivatives have been cornerstone structures in medicinal chemistry since the 1950s, with seminal examples like acetazolamide (a carbonic anhydrase inhibitor) establishing the moiety’s capacity for target engagement. The electronegative oxygen and nitrogen atoms in the acetamide group facilitate hydrogen bonding with catalytic residues in enzyme active sites, while the methyl group contributes to lipophilicity. Modern drug discovery has expanded these applications, particularly in kinase inhibitors and protease modulators.

The integration of acetamide into hybrid frameworks emerged as a strategy to balance polarity and bioavailability. In the context of oxadiazole-piperidine systems, acetamide substituents at the N-3 position of the phenyl ring (as seen in the target compound) introduce steric and electronic modulation. Computational studies suggest that such substitutions reduce intermolecular π-π stacking, thereby improving aqueous solubility by up to 40% compared to non-acetylated analogs.

Theoretical Significance in Contemporary Medicinal Chemistry

The target compound’s architecture embodies three key principles of rational drug design:

- Metabolic Stability : The 1,2,4-oxadiazole ring resists oxidative degradation due to its electron-deficient nature, with in vitro microsomal assays showing <15% degradation over 60 minutes.

- Spatial Flexibility : The piperidine ring adopts both chair and boat conformations, enabling adaptation to diverse binding pockets. Molecular dynamics simulations indicate a 1.2 Å RMSD fluctuation in hybrid scaffolds, compared to 0.8 Å in rigid aromatic systems.

- Targeted Interactions : The 4-fluorophenyl group enhances hydrophobic contacts, while the acetamide moiety participates in hydrogen-bonding networks. Docking studies against bacterial DNA gyrase reveal a binding energy of -9.2 kcal/mol, superior to ciprofloxacin’s -8.5 kcal/mol.

Table 1 : Comparative Properties of Key Structural Motifs

| Motif | logP | Polar Surface Area (Ų) | Metabolic Half-Life (hr) |

|---|---|---|---|

| 1,2,4-Oxadiazole | 1.8–2.5 | 35–45 | 3.2–4.7 |

| Piperidine | 0.9–1.6 | 12–18 | 1.8–2.4 |

| Acetamide | -0.3–0.4 | 40–55 | 4.5–6.1 |

Research Rationale and Academic Importance

The synthesis of N-(3-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide addresses two critical gaps in pharmaceutical research:

- Multi-Target Therapeutics : Hybrid molecules mitigate drug resistance by simultaneous modulation of pathways, as evidenced by 1,3,4-oxadiazole derivatives showing IC₅₀ values ≤5 μM against both EGFR and VEGFR-2.

- Synthetic Accessibility : One-pot methodologies using EDC/HOAt coupling agents achieve yields exceeding 65% for analogous compounds, streamlining scale-up.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-15(29)18-3-2-4-20(13-18)25-21(30)14-28-11-9-17(10-12-28)23-26-22(27-31-23)16-5-7-19(24)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQXZJACAJJPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Piperidine Derivative Formation: : The piperidine ring is introduced by reacting the oxadiazole intermediate with a suitable piperidine derivative. This step often requires a base such as triethylamine (TEA) to facilitate the nucleophilic substitution.

-

Acetylation: : The final step involves the acetylation of the phenyl ring. This can be achieved using acetic anhydride (Ac₂O) in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the oxadiazole ring or the acetyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: NaOMe in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit bacterial growth, demonstrating potential as antimicrobial agents against various strains of bacteria. The presence of the piperidine moiety enhances the interaction with bacterial targets, leading to increased efficacy in inhibiting Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways. Recent studies have focused on synthesizing similar compounds and evaluating their cytotoxic effects on various cancer cell lines, indicating promising results in inhibiting tumor growth .

Neurological Applications

The piperidine derivative has shown potential in modulating neurotransmitter systems. Research has indicated that compounds with similar structures can act as modulators for G-protein-coupled receptors (GPCRs), which are crucial in neurological functions. This suggests possible applications in treating neurological disorders such as schizophrenia and depression .

Case Study 1: Antimicrobial Efficacy

A study conducted by Mondal et al. synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against several pathogens. The results indicated that certain derivatives had a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin .

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 18 |

| Compound C | Pseudomonas aeruginosa | 15 |

Case Study 2: Cancer Cell Line Testing

In a study assessing the anticancer properties of oxadiazole derivatives, researchers tested the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at lower concentrations compared to control groups .

| Cell Line | IC50 Value (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | 12 | 75 |

| HeLa | 15 | 70 |

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Analogues

Key Observations :

- The target compound shares the 1,2,4-oxadiazole motif with PSN375963 and compound 130, which are associated with enhanced metabolic stability and receptor binding .

- Unlike urea-linked compound 130, the target’s piperidine spacer may improve solubility and conformational flexibility .

Pharmacological and Binding Properties

Table 2: Pharmacological Data of Selected Analogues

Key Observations :

- The target’s 4-fluorophenyl-oxadiazole moiety aligns with compound 130’s SARS-CoV-2 M<sup>pro</sup> inhibitory activity, suggesting a plausible mechanism for antiviral research .

- Lack of direct binding data for the target compound highlights a gap; inferences are drawn from structural analogs.

Key Observations :

- The target’s piperidine-oxadiazole core may confer better solubility than rigid triazole/thiadiazole analogs .

Biological Activity

N-(3-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, identified by its ChemDiv Compound ID S333-0780, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H17FN4O3

- IUPAC Name : N-(3-acetylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- SMILES : CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)F

This compound features a piperidine ring substituted with a 4-fluorophenyl group and an oxadiazole moiety, suggesting potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Adenosine Receptors : The compound is included in the Adenosine Receptors Targeted Library, indicating its potential as a modulator of adenosine receptor activity. This interaction may influence various physiological processes such as inflammation and pain modulation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit antimicrobial properties. The presence of the oxadiazole moiety could enhance the compound's efficacy against bacterial strains, similar to other oxadiazole-containing compounds .

- Anticancer Potential : The structural components of the compound suggest that it may have antiproliferative effects. Research into similar compounds has indicated that modifications to the phenyl and piperidine rings can lead to increased cytotoxicity against cancer cell lines .

Anticancer Activity

A study evaluating various oxadiazole derivatives found that compounds with similar structural features demonstrated significant anticancer activity across multiple cell lines. For instance, compounds exhibiting electron-withdrawing groups on the phenyl ring showed enhanced cytotoxic effects against HT29 colorectal cancer cells . This suggests that this compound may also exhibit similar properties.

Antimicrobial Studies

Research has highlighted the antimicrobial potential of oxadiazole derivatives. A specific study reported that certain oxadiazole-containing compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The efficacy was attributed to the structural characteristics that allow for better interaction with bacterial cell membranes .

Data Table: Biological Activity Overview

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves:

- Oxadiazole ring formation : Cyclization of nitrile and hydroxylamine derivatives under reflux with catalysts like pyridine or zeolites .

- Piperidine coupling : Amide bond formation between the oxadiazole-piperidine intermediate and the acetylphenyl moiety using coupling agents in solvents such as dimethylformamide (DMF) or dichloromethane .

- Optimization : Controlled temperatures (e.g., 150°C for cyclization), inert atmospheres, and purification via recrystallization (ethanol/ice mixtures) to enhance yield and purity .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons, acetamide carbonyls, and piperidine/oxadiazole moieties .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) and monitor reaction progress .

- X-ray crystallography : For unambiguous structural determination using programs like SHELXL .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine NMR, MS, and IR to cross-check functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

- Crystallographic refinement : Use SHELX programs to resolve ambiguities in stereochemistry or bond lengths .

- Dynamic NMR experiments : Analyze conformational flexibility of the piperidine ring under variable temperatures .

Advanced: How should stability studies be designed to evaluate this compound under varying conditions?

- pH stability : Incubate in buffered solutions (pH 3–10) and monitor degradation via HPLC .

- Thermal analysis : Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

Advanced: What computational strategies predict binding affinity and guide synthetic prioritization?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .

- QSAR modeling : Correlate structural features (e.g., fluorophenyl substituents) with biological activity data from analogs .

Advanced: How can reaction yields and purity be systematically optimized?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .

- Catalyst optimization : Evaluate zeolites or palladium catalysts for selective coupling .

- Workflow automation : Use flow chemistry to control exothermic reactions and improve reproducibility .

Advanced: How do structural analogs inform SAR for this compound?

| Analog | Structural Variation | Biological Impact | Reference |

|---|---|---|---|

| FP1-12 | Hydroxyacetamide derivatives | Enhanced antiproliferative activity | |

| Compound CPA | Chlorophenyl substitution | Improved enzyme inhibition | |

| Thiazole-pyridazine hybrids | Sulfanyl linkages | Increased antimicrobial potency |

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

- Metabolic profiling : Use LC-MS to identify metabolites that reduce bioavailability .

- Isotopic labeling : Track compound distribution in animal models via 18F or 14C labeling .

- Formulation adjustments : Improve solubility using cyclodextrins or lipid nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.